(E)-4-Methyl-3-(2-oxopropylidene)azetidin-2-one
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Overview
Description
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a 2-oxopropylidene group attached to the azetidinone ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with an appropriate aldehyde or ketone under basic conditions. One common method is the condensation reaction between 4-methylazetidin-2-one and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification methods ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropylidene group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylazetidin-2-one: The parent compound without the oxopropylidene group.
2-Oxopropylidene derivatives: Compounds with similar oxopropylidene groups attached to different core structures.
Uniqueness
(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is unique due to the presence of both the azetidinone ring and the oxopropylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
111390-89-7 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(3E)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-4(9)3-6-5(2)8-7(6)10/h3,5H,1-2H3,(H,8,10)/b6-3+ |
InChI Key |
IHAGNWGHKIRWKA-ZZXKWVIFSA-N |
SMILES |
CC1C(=CC(=O)C)C(=O)N1 |
Isomeric SMILES |
CC1/C(=C\C(=O)C)/C(=O)N1 |
Canonical SMILES |
CC1C(=CC(=O)C)C(=O)N1 |
Synonyms |
2-Azetidinone, 4-methyl-3-(2-oxopropylidene)-, (E)- (9CI) |
Origin of Product |
United States |
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